molecular formula C2H6OS B156267 Dimethyl sulfoxide-13C2 CAS No. 136321-15-8

Dimethyl sulfoxide-13C2

Cat. No.: B156267
CAS No.: 136321-15-8
M. Wt: 80.12 g/mol
InChI Key: IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
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Description

Dimethyl sulfoxide-13C2 is a stable isotopically labeled compound where both carbon atoms in the dimethyl sulfoxide molecule are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties, including its ability to act as a solvent and its role in nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfoxide-13C2 can be synthesized by reacting carbon-13 labeled methanol with sulfur trioxide to form carbon-13 labeled methyl sulfate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using distillation and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfoxide-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl sulfoxide-13C2 is not fully understood. it is known to penetrate biological membranes, enhancing the diffusion of other substances through the skin. It also exhibits antioxidant activity, which may contribute to its protective effects in certain biological settings .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 isotopes allows for detailed structural and dynamic studies of molecules .

Properties

IUPAC Name

(113C)methylsulfinyl(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480422
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136321-15-8
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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